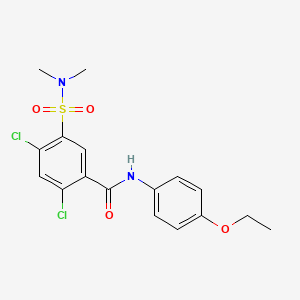![molecular formula C20H13ClFNO6S B3622128 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3622128.png)
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate is a complex organic compound that features a benzyl group substituted with chlorine and fluorine, and a benzoate ester linked to a sulfonyl group with a nitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonyl intermediate, which is then esterified with benzoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine under hydrogenation conditions.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different substituents on the benzyl group.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 4-nitrobenzenesulfonyl chloride
- Benzoic acid derivatives
Uniqueness
2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-(4-nitrophenyl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO6S/c21-17-5-3-6-18(22)16(17)12-29-20(24)15-4-1-2-7-19(15)30(27,28)14-10-8-13(9-11-14)23(25)26/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPXZZLYUPLGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-dimethylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3622054.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3622057.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3622065.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-tert-butylphenyl)acryloyl]piperazine](/img/structure/B3622074.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3622082.png)
![2-[4-(1,3-Dioxoisoindol-2-yl)butanoylamino]benzamide](/img/structure/B3622083.png)
![N-(3-ACETYLPHENYL)-2-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3622093.png)

![4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3622119.png)
![3-(2-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3622127.png)


![2-{4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3622148.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B3622154.png)
